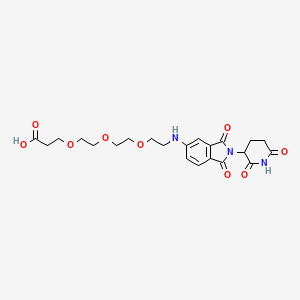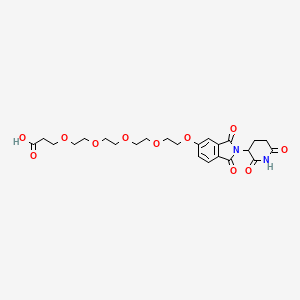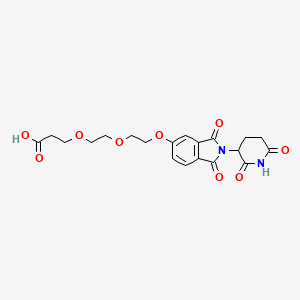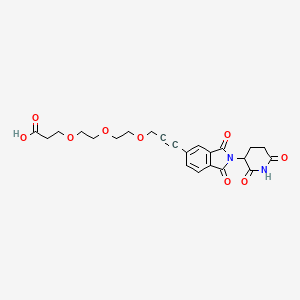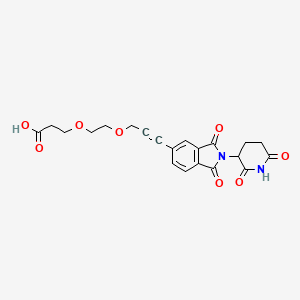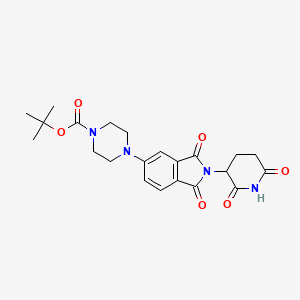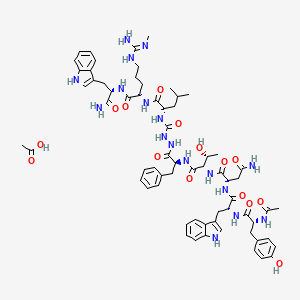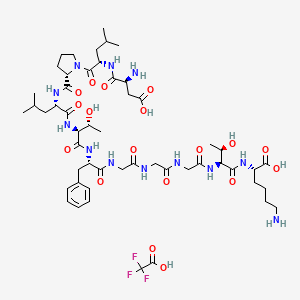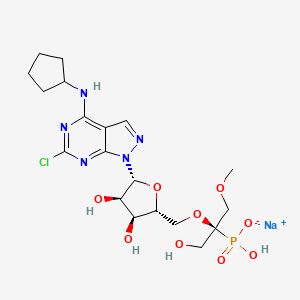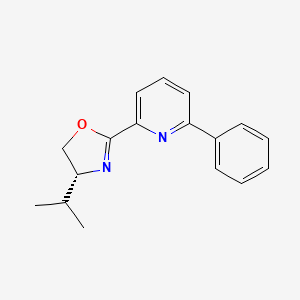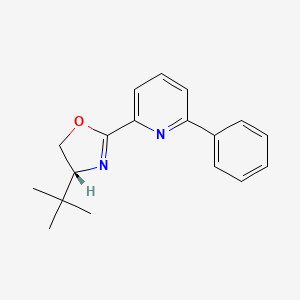
GSK-3|A inhibitor 3
Vue d'ensemble
Description
GSK-3|A inhibitor 3 is a useful research compound. Its molecular formula is C18H14FNO2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality GSK-3|A inhibitor 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK-3|A inhibitor 3 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diabetes Type II and Neurodegenerative Diseases : GSK-3 inhibitors are being developed to improve selectivity and toxicity for treating diseases like diabetes type II and neurodegenerative pathologies, including Alzheimer's disease (Roca & Campillo, 2020).
Bipolar Disorder and Alzheimer's Disease : They have potential in treating Alzheimer's disease, bipolar affective disorder, diabetes, and diseases caused by unicellular parasites (Meijer, Flajolet, & Greengard, 2004).
Regenerative Dentistry : In regenerative dentistry, GSK-3 antagonists reduce inflammation, promote stem cell activation, and improve tissue repair (Tatullo et al., 2019).
Cancer Treatment : GSK-3 inhibitors like AR-A014418 may elucidate the role of GSK-3 in cellular signaling and have applications in Alzheimer's disease treatment (Bhat et al., 2003). They might also be useful in treating cancers, as they disrupt centrosome regulation in cancer cells, leading to apoptosis and mitotic catastrophe (Yoshino & Ishioka, 2015).
Neurodegenerative and Psychiatric Disorders : These inhibitors are being studied for their potential in treating neurodegenerative and psychiatric disorders, with progress in developing non-ATP-competitive inhibitors (Eldar-Finkelman & Martínez, 2011).
Insulin Resistance and Type 2 Diabetes : They might have therapeutic value in treating insulin resistance and type 2 diabetes, as seen in studies with specific peptide inhibitors (Plotkin et al., 2003).
Mental Health Applications : GSK-3 inhibitors like L803-mts exhibit antidepressive-like behavior, suggesting their potential as antidepressants (Kaidanovich‐Beilin et al., 2004).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-prop-2-enoyl-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c1-2-17(21)20-14-5-3-4-6-15(14)23-16(11-18(20)22)12-7-9-13(19)10-8-12/h2-10,16H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUQPBPAHPCBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1C(=O)CC(SC2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GSK-3beta inhibitor 3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



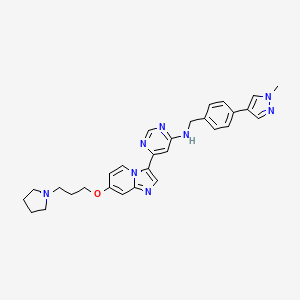
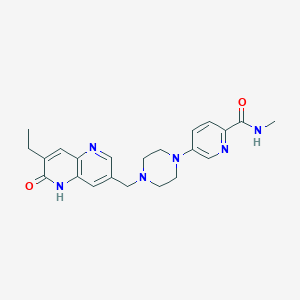
![N-[(1S)-1-(6-amino-2-pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-Naphthalenecarboxamide](/img/structure/B8180545.png)
